



# Application Notes and Protocols for Intestinal Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

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Note to the user: A specific protocol designated "**HSD1590**" for intestinal organoid culture was not found in publicly available scientific literature or resources. The following application notes and protocols are a comprehensive synthesis of established and widely cited methods for the successful culture of intestinal organoids, designed to meet the needs of researchers, scientists, and drug development professionals.

### Introduction

Intestinal organoids are three-dimensional structures grown in vitro that replicate the key architectural and functional characteristics of the intestinal epithelium.[1][2][3] Derived from adult stem cells or pluripotent stem cells, these "mini-guts" provide a powerful model system for studying intestinal development, disease modeling, drug screening, and personalized medicine.[1][2][3] This document provides detailed protocols for the establishment, maintenance, expansion, and differentiation of human intestinal organoids based on methods developed by leading research institutions.

### **Data Presentation**

## Table 1: Composition of Human Intestinal Organoid Expansion Medium



| Component                   | Stock<br>Concentration             | Final<br>Concentration | Purpose   |
|-----------------------------|------------------------------------|------------------------|---|
| Advanced DMEM/F12           | -                                  | -                      | Basal Medium  |
| B27 Supplement              | 50X                                | 1X                     | Vitamin and cofactor supplement                           |
| N2 Supplement               | 100X                               | 1X                     | Vitamin and cofactor supplement                           |
| HEPES                       | 1 M                                | 10 mM                  | Buffering agent   |
| Penicillin/Streptomyci<br>n | 100X                               | 1X                     | Antibiotic  |
| GlutaMAX                    | 100X                               | 1X                     | Stable glutamine source                                   |
| N-Acetylcysteine            | 100 mM                             | 1 mM                   | Antioxidant   |
| Human EGF                   | 50 μg/mL                           | 50 ng/mL               | Promotes proliferation (mitogen)                          |
| Noggin                      | 100 μg/mL                          | 100 ng/mL              | Inhibits BMP signaling to prevent differentiation         |
| R-spondin 1                 | Conditioned Medium<br>or 100 μg/mL | 10-20% or 500 ng/mL    | Potentiates Wnt<br>signaling for stem cell<br>maintenance |
| Wnt3a                       | Conditioned Medium<br>or 5 μg/mL   | 25-50% or 100 ng/mL    | Activates Wnt<br>pathway for stem cell<br>self-renewal    |
| Y-27632 (ROCK inhibitor)    | 10 mM                              | 10 μΜ                  | Prevents anoikis (apoptosis) after cell dissociation      |
| SB431542 (TGF-β inhibitor)  | 10 mM                              | 10 μΜ                  | Enhances organoid formation and growth                    |



Note: The use of conditioned media for Wnt3a and R-spondin 1 is a cost-effective option, though it may introduce batch-to-batch variability.[1] Recombinant proteins offer higher consistency.

**Table 2: Key Parameters for Intestinal Organoid Culture** 

**Procedures** 

| Parameter                       | Value             | Protocol Step                                 |
|---------------------------------|-------------------|---|
| Tissue Digestion Time           | 30 - 45 minutes   | Establishment                                 |
| Digestion Temperature           | 37°C              | Establishment                                 |
| Centrifugation Speed            | 450 x g           | Establishment, Passaging,<br>Cryopreservation |
| Centrifugation Time             | 5 minutes         | Establishment, Passaging,<br>Cryopreservation |
| BME Dome Volume (24-well plate) | 50 μL             | Establishment, Passaging                      |
| Media Volume (24-well plate)    | 500 μL            | Establishment, Passaging,<br>Differentiation  |
| Passaging Split Ratio           | 1:2 to 1:6        | Passaging                                     |
| Passaging Frequency             | Every 7 - 10 days | Passaging                                     |
| Differentiation Duration        | 5 - 7 days        | Differentiation                               |

### **Experimental Protocols**

# Protocol 1: Establishment of Human Intestinal Organoids from Fresh Biopsies

This protocol describes the isolation of intestinal crypts from fresh human intestinal tissue and their subsequent embedding in a basement membrane extract (BME) to initiate organoid growth.[1][4]

Materials:



- Fresh human small intestine or colon biopsy tissue
- Advanced DMEM/F12 with Primocin
- Digestion Medium: Advanced DMEM/F12 with Collagenase Type II and Y-27632
- Basement Membrane Extract (BME), growth factor reduced
- Expansion Medium (see Table 1)
- Sterile PBS (Ca/Mg free)
- 70 µm cell strainer
- 24-well tissue culture plates

#### Procedure:

- Collect tissue biopsies in a 50 mL tube containing cold Advanced DMEM/F12 with Primocin and keep on ice.[1]
- In a sterile biosafety cabinet, wash the tissue with cold PBS.
- Mince the tissue into ~1 mm³ pieces using sterile scalpels.[1]
- Transfer the minced tissue to a 15 mL tube with 5 mL of pre-warmed Digestion Medium.
- Incubate on an orbital shaker at 37°C for 30-45 minutes, or until the solution becomes turbid, indicating tissue dissociation.[1][4]
- Pass the digested tissue suspension through a 70 μm cell strainer into a fresh 50 mL tube.
- Centrifuge the filtrate at 450 x g for 5 minutes at 4°C.[4]
- Aspirate the supernatant and wash the pellet with 10 mL of cold Advanced DMEM/F12.
   Repeat the centrifugation and wash steps twice more.
- Resuspend the final pellet of isolated crypts in an appropriate volume of BME on ice.



- Plate 50 μL domes of the BME-crypt suspension into the center of pre-warmed 24-well plate wells.[1]
- Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[1]
- Carefully add 500 μL of pre-warmed Expansion Medium supplemented with Y-27632 to each well.[1]
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
   Organoids should become visible within a few days and will be ready for their first passage in 7-10 days.

## Protocol 2: Passaging and Expansion of Human Intestinal Organoids

Organoids are passaged to expand the culture and prevent overcrowding and the accumulation of dead cells within the lumen.[1][5]

#### Materials:

- Established intestinal organoid cultures
- Cold Advanced DMEM/F12
- Basement Membrane Extract (BME)
- Expansion Medium
- 15 mL conical tubes
- P1000 pipette tips
- 24-well tissue culture plates

#### Procedure:

• Aspirate the medium from the wells containing mature organoids.



- Add 1 mL of cold Advanced DMEM/F12 to each well and use a P1000 pipette to mechanically disrupt the BME domes and release the organoids.[1]
- Transfer the organoid suspension to a 15 mL conical tube.
- Centrifuge at 450 x g for 5 minutes at 4°C.[4] Aspirate the supernatant.
- Resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F12.
- Mechanically dissociate the organoids by pipetting up and down approximately 100 times with a P200 pipette to break them into smaller fragments.
- Centrifuge the fragments at 450 x g for 5 minutes at 4°C. Aspirate the supernatant.
- Resuspend the fragmented organoid pellet in the desired volume of BME for plating at the desired split ratio (e.g., 1:3).
- Plate 50 μL domes into a pre-warmed 24-well plate.
- Polymerize the BME at 37°C for 15-20 minutes.
- Add 500 μL of pre-warmed Expansion Medium to each well and return to the incubator.

## **Protocol 3: Cryopreservation and Thawing of Human Intestinal Organoids**

Cryopreservation allows for long-term storage and banking of organoid lines.[1][6]

#### Materials:

- Mature intestinal organoid cultures
- Cryopreservation Medium (e.g., Recovery<sup>™</sup> Cell Culture Freezing Medium or a mixture of Expansion Medium with 10% DMSO)
- Cold Advanced DMEM/F12
- Cryovials



### Procedure for Freezing:

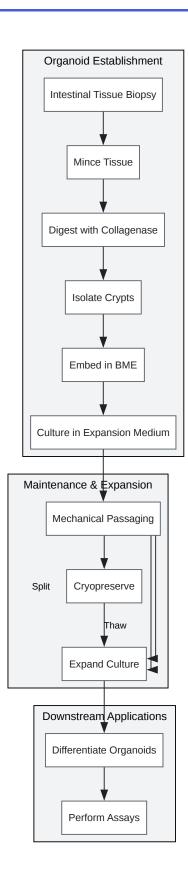
- Harvest organoids as described in steps 1-4 of the passaging protocol.
- Resuspend the organoid pellet in 1 mL of ice-cold Cryopreservation Medium per well of a 12well plate.
- Transfer 1 mL of the suspension to each labeled cryovial.
- Place the cryovials in a controlled-rate freezing container and store them at -80°C for 24 hours.
- Transfer the vials to liquid nitrogen for long-term storage.

#### Procedure for Thawing:

- Warm a 37°C water bath.
- Quickly thaw a cryovial of organoids by swirling it in the water bath until a small ice crystal remains.
- Transfer the contents to a 15 mL conical tube and slowly add 9 mL of Advanced DMEM/F12.
- Centrifuge at 450 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the pellet in BME.
- Plate and culture as described in the establishment protocol.

# Visualizations Experimental Workflow



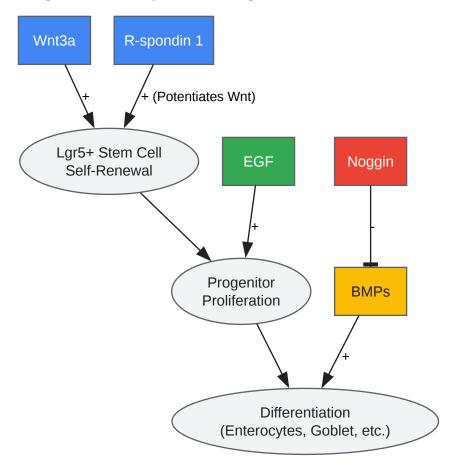


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Caption: Workflow for the establishment, maintenance, and application of intestinal organoids.



### **Key Signaling Pathways in Organoid Culture**



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Caption: Key signaling pathways regulating intestinal organoid self-renewal and differentiation.

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- To cite this document: BenchChem. [Application Notes and Protocols for Intestinal Organoid Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775411#hsd1590-protocol-for-intestinal-organoid-culture]

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